molecular formula C10H12FNO B13047935 (R)-8-Fluoro-7-methylchroman-4-amine

(R)-8-Fluoro-7-methylchroman-4-amine

Cat. No.: B13047935
M. Wt: 181.21 g/mol
InChI Key: OSHHWEISWDRRCI-MRVPVSSYSA-N
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Description

®-8-Fluoro-7-methylchroman-4-amine is a chemical compound that belongs to the class of chromans. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a fluorine atom and a methyl group in the chroman structure can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-Fluoro-7-methylchroman-4-amine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Chroman Ring: This can be achieved through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

In an industrial setting, the production of ®-8-Fluoro-7-methylchroman-4-amine would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-8-Fluoro-7-methylchroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

®-8-Fluoro-7-methylchroman-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of fluorine substitution on biological activity.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-8-Fluoro-7-methylchroman-4-amine involves its interaction with specific molecular targets in the body. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    8-Fluoro-7-methylchroman-4-amine: Lacks the ®-configuration, which can affect its biological activity.

    7-Methylchroman-4-amine: Lacks the fluorine atom, which can influence its chemical properties and interactions.

    8-Fluoro-4-aminomethylchroman: Has a different substitution pattern, which can lead to different biological effects.

Uniqueness

®-8-Fluoro-7-methylchroman-4-amine is unique due to the presence of both the fluorine atom and the ®-configuration. These features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(4R)-8-fluoro-7-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12FNO/c1-6-2-3-7-8(12)4-5-13-10(7)9(6)11/h2-3,8H,4-5,12H2,1H3/t8-/m1/s1

InChI Key

OSHHWEISWDRRCI-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@@H](CCO2)N)F

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCO2)N)F

Origin of Product

United States

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